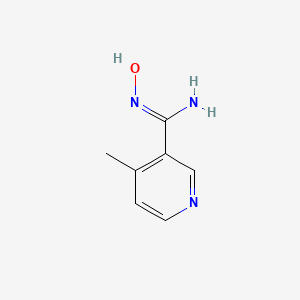

N'-Hydroxy-4-methylpyridine-3-carboximidamide

Descripción

Propiedades

IUPAC Name |

N'-hydroxy-4-methylpyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPASYGFBUXMARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NC=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Preparation of 4-Methylpyridine-3-carboxylic Acid

This compound can be synthesized through various methods, such as oxidation of 4-methylpyridine-3-methanol or direct carboxylation reactions.

Step 2: Synthesis of this compound

Once the carboxylic acid is obtained, it can be converted into the carboximidamide by reacting it with hydroxylamine in a suitable solvent. This reaction often requires a catalyst or an activating agent to facilitate the formation of the imidamide bond.

Reaction Conditions

The reaction conditions for forming carboximidamides typically involve heating the mixture in a solvent like ethanol or methanol, with or without a catalyst. The choice of catalyst can significantly affect the yield and purity of the product.

Analysis and Purification

After synthesis, the product is usually purified using techniques such as recrystallization or chromatography. Analytical methods like NMR and IR spectroscopy are used to confirm the structure and purity of the compound.

Research Findings

Research on carboximidamides highlights their importance in medicinal chemistry, particularly as potential antagonists for various receptors. The rigidification of certain moieties, as seen in carbonyloxycarboximidamides, can enhance biological activity.

Análisis De Reacciones Químicas

Types of Reactions: N’-Hydroxy-4-methylpyridine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N’-Hydroxy-4-methylpyridine-3-carboximidamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N’-Hydroxy-4-methylpyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize N'-Hydroxy-4-methylpyridine-3-carboximidamide, we compare it with three related carboximidamide derivatives, focusing on structural motifs, physicochemical properties, and reported applications.

Table 1: Key Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Notable Substituents | Reported Data Gaps |

|---|---|---|---|---|---|---|

| This compound | 1159319-18-2 | C7H9N3O | 151.16 | Pyridine | 4-methyl, 3-carboximidamide | Density, melting/boiling points |

| N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-THP-5-carboximidamide | Not specified | C12H12N4O3 | 260.25 | Pyrimidine (THP*) | 3-methyl, 2,4-dioxo, 1-phenyl | Synthesis details, bioactivity |

| N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | 184778-31-2 | C8H7F3N2O | 204.15 | Benzene | 4-CF3, carboximidamide | Stability under thermal conditions |

*THP: Tetrahydropyrimidine

Structural and Functional Group Analysis

Core Heterocycle :

- Pyridine vs. Benzene : The target compound’s pyridine ring confers aromaticity and basicity, differing from the benzene-based N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide. Pyridine derivatives often exhibit stronger coordination capabilities with metal ions due to the lone pair on nitrogen .

- THP (Pyrimidine) : The pyrimidine derivative () introduces a saturated six-membered ring with two keto groups (2,4-dioxo), which may enhance hydrogen-bonding interactions compared to the pyridine analog .

- Substituent Effects: Methyl vs. Trifluoromethyl: The 4-methyl group in the target compound likely increases hydrophobicity but lacks the electron-withdrawing effect of the 4-CF3 group in the benzene analog, which could influence reactivity and metabolic stability .

Actividad Biológica

N'-Hydroxy-4-methylpyridine-3-carboximidamide is a chemical compound characterized by its unique structural features, including a hydroxylamine group and an amidine functional group. These characteristics suggest potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 151.17 g/mol. The presence of the hydroxylamine and amidine functionalities enhances the compound's reactivity, potentially influencing its interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential interactions with bacterial proteins, which may inhibit growth or disrupt cellular functions.

- Antioxidant Properties : The compound's structure may allow it to act as a radical scavenger, reducing oxidative stress in cells.

- Enzyme Inhibition : It has been proposed that this compound could inhibit specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Hydrogen Bonding : The hydroxylamine group can form hydrogen bonds with target proteins, potentially altering their function.

- Hydrophobic Interactions : The pyridine ring may engage in hydrophobic interactions with lipid membranes or protein structures.

- Metal Ion Coordination : The nitrogen atoms in the amidine group may coordinate with metal ions, influencing enzyme activity.

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound. Below are key findings:

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N'-Hydroxy-4-methylpyridine-3-carboximidamide, and what methodologies are recommended for its synthesis?

- Methodological Answer : The compound’s hydroxyl and imidamide groups introduce reactivity challenges. A multi-step approach is typically required:

Pyridine functionalization : Introduce the methyl group at the 4-position via Friedel-Crafts alkylation or directed ortho-metalation strategies .

Imidamide formation : Use carboximidamide precursors (e.g., nitrile intermediates) reacted with hydroxylamine under controlled pH (e.g., aqueous ethanol, pH 7–9) to avoid over-oxidation .

Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical due to byproducts from incomplete hydroxylation or tautomerization .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic analyses:

- NMR : Confirm the hydroxylamine (-NHOH) proton resonance (~8–10 ppm in DMSO-d6) and methyl group integration (3H, singlet at ~2.5 ppm) .

- HPLC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z 167.1) and purity (>95%) .

Q. What are the primary research applications of this compound in pharmacological studies?

- Methodological Answer : The compound’s imidamide moiety suggests potential as a nitric oxide synthase (NOS) inhibitor or metal-chelating agent. Design studies to:

- Assay enzymatic inhibition : Use in vitro NOS activity assays with L-arginine as a substrate, monitoring nitrite/nitrate levels via Griess reaction .

- Evaluate metal binding : Conduct UV-Vis titration experiments with transition metals (e.g., Fe²⁺, Cu²⁺) to identify coordination shifts .

Advanced Research Questions

Q. How can researchers address contradictory data in stability studies of this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from tautomerization (hydroxylamine ↔ oxime) or pH-dependent degradation. To resolve:

- Kinetic stability assays : Perform accelerated stability testing (e.g., 40°C/75% RH) across pH 3–9, monitoring degradation via LC-MS.

- Tautomer identification : Use variable-temperature NMR to detect equilibrium shifts (e.g., D₂O exchange for -NHOH protons) .

- Reference : Analogous compounds like N'-hydroxy-4-propoxybenzenecarboximidamide show instability at pH <5 due to protonation of the hydroxylamine group .

Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Focus on metabolic stability and bioavailability:

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction, critical for dose-response modeling .

- Caco-2 permeability : Perform bidirectional transport assays to predict intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor permeability) .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

- Methodological Answer : Use formulation strategies compatible with the hydroxylamine group:

- Co-solvent systems : Test DMSO/PEG 400/saline mixtures (e.g., 5:40:55 v/v) to enhance aqueous solubility while avoiding hydroxylamine oxidation .

- Solid dispersion : Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) via spray drying, monitoring stability by DSC/XRD .

Q. What analytical techniques are most effective for resolving tautomeric or isomeric impurities in synthesized batches?

- Methodological Answer : Impurities often arise from oxime tautomers or regioisomers. Mitigate via:

- 2D NMR (HSQC, NOESY) : Identify spatial correlations between hydroxylamine protons and adjacent pyridine protons.

- Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol) to separate enantiomers if asymmetric centers form during synthesis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adopt hazard controls based on structural analogs:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

- Waste disposal : Neutralize with dilute acetic acid before incineration to prevent hydroxylamine decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.